5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS No.: 126965-20-6
Cat. No.: VC6319277
Molecular Formula: C11H9IO5
Molecular Weight: 348.092
* For research use only. Not for human or veterinary use.
![5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione - 126965-20-6](/images/structure/VC6319277.png)
Specification
CAS No. | 126965-20-6 |
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Molecular Formula | C11H9IO5 |
Molecular Weight | 348.092 |
IUPAC Name | 5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Standard InChI | InChI=1S/C11H9IO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3 |
Standard InChI Key | COVGXCJCQUSUJH-UHFFFAOYSA-N |
SMILES | CC1(OC(=O)C(=CC2=CC=C(O2)I)C(=O)O1)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s structure consists of a Meldrum’s acid scaffold (a six-membered 1,3-dioxane-4,6-dione ring) with a 5-iodofuran-2-ylmethylidene group at the 5-position. The iodine atom on the furan ring introduces significant polarizability and serves as a potential site for further functionalization.
Key structural attributes:
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Meldrum’s acid core: Provides two ketone groups and two methyl substituents at the 2-position, conferring rigidity and electrophilic reactivity .
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Iodinated furan substituent: The 5-iodofuran-2-yl group enhances the compound’s potential for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group capability .
Synthesis and Reaction Pathways
Knoevenagel Condensation
The compound is synthesized via a Knoevenagel condensation between Meldrum’s acid and 5-iodofuran-2-carbaldehyde. This reaction typically employs a base (e.g., pyridine) in a polar aprotic solvent (e.g., ethanol or dichloromethane) under reflux .
Example procedure:
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Reactants: Meldrum’s acid (1.2 equiv), 5-iodofuran-2-carbaldehyde (1.0 equiv).
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Conditions: Ethanol, pyridine (catalytic), reflux for 2–4 hours.
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Workup: Precipitation upon cooling, followed by filtration and recrystallization from methanol .
Mechanistic Insight:
The base deprotonates Meldrum’s acid, generating an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration forms the α,β-unsaturated ketone linkage .
Physicochemical Properties and Stability
Thermal Stability
The compound decomposes above 180°C, consistent with Meldrum’s acid derivatives, which undergo retro-Diels-Alder reactions at elevated temperatures .
Solubility and Partitioning
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Solubility: Limited aqueous solubility (≤1 mg/mL) due to the hydrophobic furan and methyl groups. Miscible with organic solvents like DMF or THF .
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Lipophilicity: A calculated Log P of ~2.1 suggests moderate membrane permeability, making it suitable for drug delivery studies .
Applications in Organic Synthesis
Intermediate for Heterocycle Synthesis
The α,β-unsaturated ketone moiety facilitates cyclization reactions to form quinolines, pyridines, or pyrroles. For example, heating with ammonium acetate yields iodinated heterocycles .
Radiolabeling and Imaging
The iodine-127 (or radioactive iodine-125) variant could serve as a precursor for radiotracers in positron emission tomography (PET) .
Parameter | Value |
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GHS Pictogram | Corrosion, Health Hazard |
Signal Word | Danger |
Precautionary Statements | P301+P312+P330 (IF SWALLOWED) |
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